Home > Products > Building Blocks P5163 > Amosulalol hydrochloride
Amosulalol hydrochloride - 70958-86-0

Amosulalol hydrochloride

Catalog Number: EVT-471721
CAS Number: 70958-86-0
Molecular Formula: C18H25ClN2O5S
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amosulalol hydrochloride is a combined alpha- and beta-adrenoceptor blocking agent. [, ] It is a synthetic compound developed for its potential in scientific research, particularly in the fields of pharmacology and physiology.

Future Directions
  • Development of novel drug delivery systems: Exploring alternative delivery methods, such as sustained-release formulations, could optimize its therapeutic potential. []
Synthesis Analysis

The synthesis of amosulalol hydrochloride involves a multi-step process characterized by various chemical reactions. The following outlines the key steps in its synthesis:

  1. Nitration and Reduction: The synthesis begins with the nitration of 4-methyl acetophenone, followed by reduction to form 5-acetyl-2-benzenesulfonamide.
  2. Diazotization and Sulfonation: The compound undergoes diazotization under acidic conditions, leading to sulfonation.
  3. Formation of Intermediate Compounds: Through halogenation and reduction, 5-epoxy ethyl-2-benzenesulfonamide is produced.
  4. Final Steps: The reaction of 5-epoxy ethyl-2-benzenesulfonamide with o-methoxyphenyl ethylamine yields amosulalol, which is then acidified with hydrochloric acid to produce amosulalol hydrochloride .

The entire process emphasizes mild reaction conditions, which facilitate higher yields and lower production costs, making it suitable for industrial applications.

Molecular Structure Analysis

Amosulalol hydrochloride has a complex molecular structure characterized by the following features:

  • Core Structure: The core of the molecule includes a sulfonamide group attached to a substituted aromatic ring system.
  • Functional Groups: It contains methoxy, amino, and sulfonamide functional groups that contribute to its pharmacological activity.
  • Geometric Configuration: The compound's stereochemistry plays a crucial role in its interaction with adrenergic receptors, influencing its efficacy as an antagonist .

The molecular weight of amosulalol hydrochloride is approximately 396.93 g/mol, and its structural formula can be depicted as follows:

Amosulalol Hydrochloride C18H26ClN2O4S\text{Amosulalol Hydrochloride }C_{18}H_{26}ClN_2O_4S
Chemical Reactions Analysis

Amosulalol hydrochloride participates in various chemical reactions that are significant for its synthesis and potential metabolic pathways:

  1. Oxidation Reactions: These can lead to the formation of metabolites that may have different pharmacological effects.
  2. Reduction Reactions: Sodium borohydride is commonly employed in the reduction of carbonyl groups during the synthesis process.
  3. Substitution Reactions: Key steps involve halogenation followed by substitution reactions that form intermediates necessary for the final product.

The common reagents used include thionyl chloride for halogenation and sodium borohydride for reduction, with reaction conditions optimized to enhance yield and purity .

Mechanism of Action

The mechanism of action of amosulalol hydrochloride is centered on its antagonistic effects on adrenergic receptors:

  • Receptor Interaction: Amosulalol acts primarily on α1- and β1-adrenoceptors, blocking their activity which leads to vasodilation and decreased heart rate.
  • Biochemical Pathways Affected: It influences several signaling pathways including calcium signaling, cGMP-PKG signaling, and cAMP signaling pathways.
  • Pharmacokinetics: After oral administration, peak plasma concentrations are reached within approximately 0.25 hours, with a half-life ranging from 0.8 to 1.3 hours.

This mechanism results in a significant reduction in blood pressure through decreased peripheral vascular resistance.

Physical and Chemical Properties Analysis

Amosulalol hydrochloride exhibits distinct physical and chemical properties:

  • Appearance: It typically appears as white to pale yellowish crystals or crystalline powder.
  • Solubility: The compound is freely soluble in water and methanol, which is advantageous for formulation into pharmaceutical products.
  • Stability: Stability studies indicate that the compound maintains its efficacy under various environmental conditions but may be affected by factors such as temperature and pH .

Relevant data includes:

  • Melting Point: Approximately 150°C
  • Boiling Point: Not specified but expected to decompose before boiling.
Applications

Amosulalol hydrochloride has several scientific applications:

  1. Medical Use: Primarily used as an antihypertensive agent due to its ability to effectively lower blood pressure through adrenergic receptor blockade.
  2. Research Applications: It serves as a model compound in pharmacological studies aimed at understanding adrenergic receptor inhibition mechanisms .
  3. Pharmaceutical Development: The compound is investigated for potential new formulations targeting hypertension and related cardiovascular conditions.
Introduction to Amosulalol Hydrochloride

Historical Development and Pharmacological Classification

The discovery of amosulalol hydrochloride stemmed from systematic molecular modifications aimed at optimizing receptor binding kinetics. Initial synthesis was pioneered by Yamanouchi Pharmaceutical Co. Ltd., culminating in U.S. Patent 4,217,305 in 1980 [4]. The development process involved creating phenylethanolamine derivatives with specific structural features enabling dual receptor affinity. Key synthetic stages included: (1) guaiacol reaction with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol; (2) halogenation to the chloride derivative; and (3) sequential alkylation with benzylamine followed by carbonyl reduction and debenzylation [4]. This yielded a racemic compound with balanced α/β-blocking properties unavailable in earlier generations of sympatholytics.

Pharmacologically, amosulalol hydrochloride is classified as a non-selective beta-adrenergic antagonist with concomitant selective alpha-1 adrenoceptor blockade [1] [6]. This dual mechanism fundamentally distinguishes it from:

  • Propranolol (non-selective beta-blocker only)
  • Prazosin (selective alpha-1 blocker only)
  • Labetalol (which exhibits weaker alpha-blockade relative to beta-blockade)

Receptor binding studies confirm significantly higher affinity for α1-adrenergic receptors (approximately 5-18 times greater) than for β-adrenergic receptors [4]. This preferential alpha-receptor targeting enables potent vasodilatory effects without disproportionate cardiac suppression. The drug’s development timeline reflects iterative optimization:

Table 1: Historical Development Milestones of Amosulalol Hydrochloride

PeriodDevelopment StageSignificance
Late 1970sMolecular DesignRational design of phenylethanolamine derivatives with sulfonamide groups
1980Patent GrantU.S. Patent 4,217,305 secured for synthesis methodology
1983Radiolabeled StudiesCarbon-14 labeling enabled pharmacokinetic analysis [4]
1990sClinical ValidationHypertension trials confirming antihypertensive efficacy [3] [9]

Chemical Nomenclature and Structural Significance

Amosulalol hydrochloride is systematically named as (±)-5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide hydrochloride, reflecting its complex molecular architecture [5]. Its empirical formula is C₁₈H₂₅ClN₂O₅S with a molecular weight of 416.92 g/mol (hydrochloride salt) [5] [7]. The compound exists as a racemate due to the chiral center at the ethanolamine carbon, exhibiting no optical activity in clinical preparations [5].

The molecular structure integrates three pharmacologically significant regions:

  • Aryloxypropanolamine backbone: Essential for beta-adrenergic receptor binding via hydrogen bonding interactions
  • 2-Methoxyphenoxy moiety: Contributes to alpha-receptor affinity and influences lipid solubility
  • Ortho-methylbenzenesulfonamide group: Enhances receptor binding kinetics and determines pharmacokinetic behavior

Table 2: Molecular Characteristics of Amosululalol Hydrochloride

CharacteristicSpecificationPharmacological Relevance
Chemical FormulaC₁₈H₂₄N₂O₅S·ClHDetermines ionization and solubility
StereochemistryRacemic mixtureBoth enantiomers contribute to dual blockade
Free base MW380.46 g/molInfluences membrane permeability
Salt form MW416.92 g/molEnhances water solubility for oral administration
SMILESCOC1=C(OCCNCC(O)C2=CC=C(C)C(=C2)S(N)(=O)=O)C=CC=C1.ClElectronic configuration affecting receptor binding
InChI KeyJRVCPDVOFCWKAG-UHFFFAOYSA-NUnique structural identifier [5]

The benzenesulfonamide group significantly enhances receptor affinity while preventing blood-brain barrier penetration, thereby avoiding central nervous system side effects [5]. The ortho-methyl substituent provides steric hindrance that modulates metabolic degradation pathways, contributing to the drug’s plasma half-life of 3.1-5.7 hours depending on dosage [5]. X-ray crystallography confirms the extended molecular conformation that enables simultaneous interaction with both alpha and beta adrenoceptor subtypes in cardiovascular tissues [4].

Therapeutic Significance in Cardiovascular Pharmacology

Amosulalol hydrochloride exerts complementary cardiovascular effects through its dual receptor blockade:

  • Beta-adrenergic inhibition reduces cardiac output by decreasing heart rate (chronotropy) and myocardial contractility (inotropy) via β1-receptor blockade in the heart [6]
  • Alpha-1 adrenergic blockade decreases peripheral vascular resistance through arterial vasodilation, directly counteracting arteriolar constriction—the primary hemodynamic disturbance in hypertension [3] [6]

This dual mechanism translates to clinically significant blood pressure reduction. In a pivotal 8-week trial involving 31 patients with mild-to-moderate essential hypertension (diastolic BP 95-120 mmHg), amosulalol (20-60mg daily) produced statistically significant reductions from baseline 167.5±12.0/107.8±6.6 mmHg to 145.1±13.5/94.7±8.8 mmHg (p<0.05) [3]. Notably, 94% of patients exhibited clinically meaningful blood pressure reduction, demonstrating consistent efficacy across the dosing spectrum [3].

The drug demonstrates particular therapeutic value in specific patient populations:

Diabetic Hypertensive Patients:A 24-week open study in 41 hypertensive patients with non-insulin dependent diabetes mellitus demonstrated significant BP reduction from 174±13/92±9 mmHg to 148±16/80±11 mmHg without adversely affecting metabolic parameters. Plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglyceride levels remained stable throughout treatment [9]. This metabolic neutrality—particularly the absence of adverse effects on glucose homeostasis or lipid profiles—represents a significant advantage over many conventional beta-blockers that may induce insulin resistance or dyslipidemia.

Hemodynamic Advantages:Unlike non-selective beta-blockers that may increase peripheral resistance through unopposed alpha activity, amosulalol’s vasodilatory effect enhances tissue perfusion [1] [6]. Additionally, the heart rate reduction (72.7±8.3 to 67.5±7.2 bpm; p<0.05) occurs without provoking severe bradycardia [3]. This balanced hemodynamic profile makes it particularly suitable for patients with hypertension and concomitant angina, where reduced cardiac workload and improved coronary perfusion are simultaneously beneficial [1].

Table 3: Comparative Pharmacology in Hypertension Management

ParameterSelective β-BlockersSelective α-BlockersAmosulalol Hydrochloride
Cardiac OutputMarked reductionMinimal changeModerate reduction
Peripheral ResistancePotential increaseSignificant reductionSignificant reduction
Heart RateSignificant decreaseMinimal changeModerate decrease
Metabolic EffectsMay worsen insulin sensitivityGenerally neutralNeutral in diabetics [9]
Receptor Specificityβ1 > β2α1β1=β2 + α1 [4] [6]

The drug’s clinical significance extends beyond hypertension alone. Experimental models indicate potential applications in angina pectoris through reduced myocardial oxygen demand and improved coronary flow distribution [1]. Additionally, its balanced receptor profile shows theoretical advantages in heart failure with preserved ejection fraction, though clinical data remain limited. The absence of intrinsic sympathomimetic activity ensures consistent adrenergic blockade without paradoxical agonist effects that might undermine therapeutic efficacy [6].

Properties

CAS Number

70958-86-0

Product Name

Amosulalol hydrochloride

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride

Molecular Formula

C18H25ClN2O5S

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H

InChI Key

JRVCPDVOFCWKAG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl

Synonyms

5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-benzenesulfonamide Hydrochloride; 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-benzenesulfonamide Monohydrochloride; Lowgan; Rowgan; YM 09538

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.